2-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene
Description
2-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene is a polyfluorinated naphthalene derivative characterized by a difluoromethoxy (-OCF₂) group at the 2-position and a trifluoromethyl (-CF₃) group at the 7-position. These substituents confer unique electronic and steric properties, making the compound of interest in pharmaceutical and materials science research. Fluorinated naphthalenes are often synthesized via halogen exchange or nucleophilic fluorination, as demonstrated in analogous compounds like 2-fluoromethyl-7-methylnaphthalene (). The electron-withdrawing nature of fluorine atoms enhances thermal stability and influences reactivity, which is critical for applications such as drug intermediates or organic semiconductors.
Structure
3D Structure
Properties
Molecular Formula |
C12H7F5O |
|---|---|
Molecular Weight |
262.17 g/mol |
IUPAC Name |
2-(difluoromethoxy)-7-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H7F5O/c13-11(14)18-10-4-2-7-1-3-9(12(15,16)17)5-8(7)6-10/h1-6,11H |
InChI Key |
JGVRJZSZFWIHGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)OC(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a naphthalene core. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The difluoromethoxy group can be introduced using difluoromethyl ethers or difluoromethylation reagents under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The trifluoromethyl (-CF₃) and difluoromethoxy (-OCF₂H) groups strongly deactivate the naphthalene ring, directing EAS reactions to specific positions:
Key Findings :
-
The -CF₃ group exerts stronger deactivation than -OCF₂H, making the adjacent positions (C-8/C-9) less reactive .
-
Reactions require harsh conditions (e.g., HNO₃/H₂SO₄ at 80°C) .
Difluoromethoxy Group Reactivity
-
Cleavage Reactions :
The -OCF₂H group undergoes hydrolysis under basic conditions to form phenolic derivatives : -
Radical Stability :
The -OCF₂- radical intermediate shows stability in photochemical reactions, enabling C–H bond functionalization.
Trifluoromethyl Group Stability
-
Resists nucleophilic displacement due to strong C–F bonds.
-
Participates in homolytic cleavage under UV light, generating CF₃- radicals for coupling reactions.
Cross-Coupling Reactions
The naphthalene core enables participation in palladium-catalyzed couplings:
| Reaction Type | Conditions | Product Example | Yield [Ref] |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Biaryl derivatives | 85–93% |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminonaphthalenes | 70–88% |
Limitations :
-
Steric hindrance from -CF₃ reduces coupling efficiency at C-7 .
-
-OCF₂H groups may require protection during catalysis.
Thermal and Oxidative Behavior
-
Thermal Stability : Decomposes above 250°C, releasing COF₂ and HF gases.
-
Oxidation :
Biological Interactions
While not directly studied, structural analogs exhibit:
-
Enzyme Inhibition : Binding to cytochrome P450 via fluorine-mediated hydrophobic interactions.
-
Metabolic Stability : Resistance to oxidative degradation in liver microsomes.
Comparative Reactivity Table
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- The compound's unique electronic properties make it a candidate for drug development, particularly in targeting specific biological pathways. Studies have shown that the interactions of 2-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene with proteins or enzymes can modulate biological functions, suggesting potential therapeutic effects .
- Case Study : Research focusing on similar fluorinated compounds has indicated their efficacy in treating various diseases by enhancing binding affinities to biological targets .
-
Biological Activity :
- The difluoromethoxy group may influence the compound's pharmacokinetic profile, potentially improving absorption and bioavailability in vivo .
- Investigations into its mechanism of action are ongoing, with preliminary results indicating interactions with enzymes relevant to metabolic pathways.
The compound's unique properties also position it as a candidate for applications in materials science. Its ability to modify electronic properties can be harnessed in designing new materials with specific optical or electronic characteristics. For instance, derivatives of naphthalene compounds are often explored for their fluorescent properties, which can be applied in sensors and imaging technologies .
Mechanism of Action
The mechanism by which 2-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene exerts its effects is largely dependent on its interaction with molecular targets. The presence of fluorine atoms can influence the compound’s electronic distribution, affecting its reactivity and interaction with other molecules. This can lead to specific binding interactions with enzymes, receptors, or other biological targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl and difluoromethoxy groups in the target compound enhance lipophilicity and metabolic stability compared to hydroxyl or methyl substituents, which are more polar or reactive .
Toxicological and Environmental Profiles
Toxicity varies with substituent chemistry:
Key Observations :
- Methylnaphthalenes are well-documented for their environmental persistence and toxicity to aquatic organisms, whereas fluorinated naphthalenes may have different degradation pathways due to C-F bond strength .
- The trifluoromethyl group in the target compound could hinder enzymatic oxidation, reducing bioactivation into toxic metabolites .
Biological Activity
2-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene is an organic compound notable for its unique molecular structure, characterized by a naphthalene core with difluoromethoxy and trifluoromethyl substituents. Its molecular formula is C13H8F5O, with a molecular weight of 262.17 g/mol. The presence of multiple fluorine atoms enhances its lipophilicity and potential biological activity, making it a subject of interest in pharmaceutical and agrochemical research.
The compound's reactivity is significantly influenced by the electron-withdrawing nature of the fluorine substituents. These groups enhance electrophilicity, making the compound suitable for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. The trifluoromethyl group, in particular, has been noted to increase the reactivity of adjacent carbon atoms in the naphthalene ring, facilitating further functionalization.
Biological Activity
Research into the biological activity of this compound primarily focuses on its interactions with biological macromolecules, such as proteins and enzymes. These interactions are crucial for understanding its potential therapeutic effects.
Binding Affinities
Studies have indicated that compounds with similar structural features exhibit significant binding affinities with various biological targets. For instance, the binding studies often assess how such compounds modulate biological pathways and their pharmacokinetic profiles. While specific binding data for this compound is limited, analogous compounds have demonstrated promising results in inhibiting kinase activity and other enzymatic functions .
Case Studies
- Kinase Inhibition : Similar naphthalene derivatives have been evaluated for their kinase inhibition capabilities. For example, certain substituted pyrazole derivatives show potent inhibitory effects against various cancer cell lines (IC50 values ranging from 0.487 µM to 5.106 µM) due to their structural similarities with naphthalene .
- Antiproliferative Activity : Compounds structurally related to this compound have demonstrated antiproliferative properties against cancer cell lines such as HCT116 and OVCAR-8, indicating that modifications to the naphthalene structure can yield biologically active compounds .
Comparative Analysis
The following table summarizes key features of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C13H8F5O | Unique combination of difluoro and trifluoro groups |
| 2-(Trifluoromethyl)naphthalene | C11H7F3 | Trifluoro group only |
| 2-(Difluoromethyl)naphthalene | C11H8F2 | Difluoro group only |
| 2,7-Bis(difluoromethoxy)naphthalene | C15H10F4O2 | Two difluoro groups |
This comparison highlights the unique structural characteristics of this compound and its potential applications across various fields.
Q & A
Q. Table 1. Key Physicochemical Properties and Recommended Assays
| Property | Method | Detection Limit | Reference Standard |
|---|---|---|---|
| Melting Point | DSC (10°C/min ramp) | ±1°C | USP <891> |
| logP | HPLC (C18 column, acetonitrile) | ±0.1 | OECD 117 |
| Vapor Pressure | Gas saturation gravimetry | 0.1 Pa | EPA 8270E |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
